N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide
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Overview
Description
N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the difluoromethyl and ethylsulfanyl groups, and the coupling with the pyrazole moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The triazole and pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield the corresponding sulfoxide or sulfone, while reduction of the difluoromethyl group would yield the methyl derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in biochemical studies.
Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with biological pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyrazole derivatives, such as:
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate .
- Benazepril related compound A .
Uniqueness
N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H17F5N6OS |
---|---|
Molecular Weight |
412.38 g/mol |
IUPAC Name |
N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C14H17F5N6OS/c1-4-27-13-21-20-11(10(15)16)25(13)23-12(26)7(2)6-24-8(3)5-9(22-24)14(17,18)19/h5,7,10H,4,6H2,1-3H3,(H,23,26) |
InChI Key |
QPFMCHSLCIAAJP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(N1NC(=O)C(C)CN2C(=CC(=N2)C(F)(F)F)C)C(F)F |
Origin of Product |
United States |
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